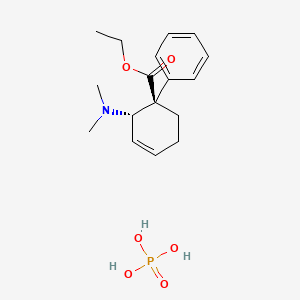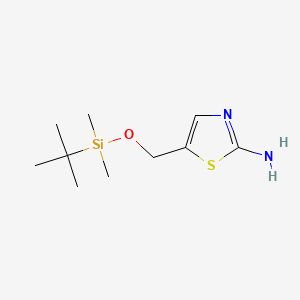
N-Methyl Carvedilol-d3 Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Carvedilol-d3 Hydrochloride Salt is a deuterated derivative of N-Methyl Carvedilol, a nonselective beta-adrenergic antagonist. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterium labeling (d3) allows for more precise studies involving mass spectrometry and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Carvedilol-d3 Hydrochloride Salt involves several steps:
Starting Material: The synthesis begins with Carvedilol, a nonselective beta-adrenergic antagonist.
Methylation: The Carvedilol is methylated to form N-Methyl Carvedilol.
Deuteration: The methyl group is then replaced with a deuterated methyl group (d3) using deuterated reagents.
Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Carvedilol are methylated and deuterated.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl Carvedilol-d3 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-Methyl Carvedilol-d3 Hydrochloride Salt has several scientific research applications:
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of beta-adrenergic antagonists.
Biochemistry: The compound is used in enzyme assays and receptor binding studies.
Analytical Chemistry: The deuterium labeling allows for precise mass spectrometric analysis.
Medicine: Research involving this compound helps in understanding the mechanisms of action of beta-blockers and developing new therapeutic agents.
Mécanisme D'action
N-Methyl Carvedilol-d3 Hydrochloride Salt exerts its effects by blocking beta-adrenergic receptors. This leads to:
Inhibition of Tachycardia: By blocking beta-adrenergic receptors, the compound inhibits exercise-induced tachycardia.
Vasodilation: The compound also acts on alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance.
Reduction in Blood Pressure: The combined effects result in an overall reduction in blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carvedilol: The parent compound, a nonselective beta-adrenergic antagonist.
N-Methyl Carvedilol: The non-deuterated version of the compound.
Other Beta-Blockers: Compounds like propranolol and metoprolol, which also block beta-adrenergic receptors.
Uniqueness
N-Methyl Carvedilol-d3 Hydrochloride Salt is unique due to its deuterium labeling, which allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate mass spectrometric analysis is required.
Propriétés
Numéro CAS |
1794766-62-3 |
|---|---|
Formule moléculaire |
C25H29ClN2O4 |
Poids moléculaire |
459.985 |
Nom IUPAC |
1-[2-(2-methoxyphenoxy)ethylamino]-3-[9-(trideuteriomethyl)carbazol-4-yl]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H/i1D3; |
Clé InChI |
FERDKVPPAFYQOZ-NIIDSAIPSA-N |
SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
Synonymes |
1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-(methyl-d3)-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride; N-Methyl CRV-d3 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B585121.png)
![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)







